(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Overview
Description
(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chiral compound with the molecular formula C5H12ClNO3 It is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2R,3S)-2-amino-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2R,3S)-Methyl 2-oxo-3-hydroxybutanoate.
Reduction: Formation of (2R,3S)-Methyl 2-amino-3-hydroxybutanol.
Substitution: Formation of N-alkyl derivatives of (2R,3S)-Methyl 2-amino-3-hydroxybutanoate.
Scientific Research Applications
(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows for selective binding to target molecules, which can modulate biological activity and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- (2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-RFKZQXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670012 | |
Record name | Methyl D-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60538-15-0 | |
Record name | Methyl D-threoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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